molecular formula C20H24F3N3O2 B1469638 {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester CAS No. 1311278-96-2

{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester

Cat. No.: B1469638
CAS No.: 1311278-96-2
M. Wt: 395.4 g/mol
InChI Key: BGQFVDVRCIKXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a benzyl group, a dimethylamino group, and an acetic acid ethyl ester group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring is aromatic and planar, while the benzyl group is also planar but not aromatic. The dimethylamino group would add some steric bulk to the molecule, and the acetic acid ethyl ester group would likely be somewhat flexible .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyridine ring could participate in electrophilic aromatic substitution reactions, and the benzyl group could undergo oxidation to form a carboxylic acid . The dimethylamino group could act as a base or a nucleophile, and the acetic acid ethyl ester group could undergo hydrolysis to form acetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature, and it might have a relatively high melting point due to the presence of the aromatic rings . Its solubility would depend on the specific conditions, but it might be soluble in organic solvents .

Future Directions

The potential applications of this compound would depend on its specific properties. It could potentially be used in the development of new pharmaceuticals or materials, but more research would be needed to explore these possibilities .

Properties

IUPAC Name

ethyl 2-[[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c1-5-28-18(27)13-26(4)12-14-7-6-8-15(9-14)17-10-16(20(21,22)23)11-24-19(17)25(2)3/h6-11H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQFVDVRCIKXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=CC(=CC=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.